molecular formula C15H12N2OS B2598126 2-[(2-cyanophenyl)sulfanyl]-N-methylbenzamide CAS No. 477885-79-3

2-[(2-cyanophenyl)sulfanyl]-N-methylbenzamide

Cat. No.: B2598126
CAS No.: 477885-79-3
M. Wt: 268.33
InChI Key: CPIDUGMDWOKSSY-UHFFFAOYSA-N
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Description

2-[(2-Cyanophenyl)sulfanyl]-N-methylbenzamide is a benzamide derivative featuring a sulfanyl (thioether) linkage at the 2-position of the benzamide core, substituted with a 2-cyanophenyl group. This structure combines a polar cyano group with a lipophilic thioether moiety, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-(2-cyanophenyl)sulfanyl-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-17-15(18)12-7-3-5-9-14(12)19-13-8-4-2-6-11(13)10-16/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIDUGMDWOKSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1SC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(2-cyanophenyl)sulfanyl]-N-methylbenzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the treatment of 2-cyano-N-(2-nitrophenyl) acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.

Chemical Reactions Analysis

2-[(2-cyanophenyl)sulfanyl]-N-methylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the sulfanyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(2-cyanophenyl)sulfanyl]-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-cyanophenyl)sulfanyl]-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares 2-[(2-cyanophenyl)sulfanyl]-N-methylbenzamide with structurally related benzamide derivatives, focusing on substituent effects, molecular properties, and biological relevance.

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogous Compounds

Compound Name Substituents/Modifications Molecular Formula Key Functional Groups Evidence Source
2-[(2-Cyanophenyl)sulfanyl]-N-methylbenzamide 2-Cyanophenylsulfanyl, N-methyl C₁₅H₁₂N₂OS Sulfanyl (S), Cyano (CN)
2-[(2-Cyanophenyl)sulfinyl]-N-methylbenzamide 2-Cyanophenylsulfinyl, N-methyl C₁₅H₁₂N₂O₂S Sulfinyl (SO), Cyano (CN)
2-(Benzylsulfinyl)-N-methylbenzamide Benzylsulfinyl, N-methyl C₁₅H₁₅NO₂S Sulfinyl (SO), Aromatic
N-[5-Cyano-2-(methylsulfanyl)phenyl]-2-methylbenzamide Methylsulfanyl, 5-cyano, 2-methylbenzamide C₁₆H₁₄N₂OS Sulfanyl (S), Cyano (CN)
U-47700 (Opioid Analogue) 3,4-Dichloro, Cyclohexylamine, N-methyl C₁₅H₂₁Cl₂N₂O Chloro (Cl), Cyclohexylamine
2-[(3-Iodo-1H-indazol-6-yl)sulfanyl]-N-methylbenzamide Indazole-thioether, Iodo substituent C₁₅H₁₂IN₃OS Sulfanyl (S), Iodo (I)

Key Observations:

  • Sulfanyl vs. Sulfinyl Groups: The oxidation state of sulfur (sulfanyl vs. sulfinyl) significantly impacts polarity and reactivity.
  • Cyano Group Positioning: The 2-cyanophenyl substituent in the target compound contrasts with the 5-cyano group in N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzamide (). Positional isomerism can influence steric interactions and electronic effects, affecting receptor affinity or metabolic stability.
  • Aromatic vs. Heterocyclic Substituents: Replacement of the cyanophenyl group with an indazole ring () introduces nitrogen heteroatoms, which may confer distinct biological activities, such as kinase inhibition or nucleic acid interactions .

Biological Activity

2-[(2-cyanophenyl)sulfanyl]-N-methylbenzamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a cyanophenyl moiety and a sulfinyl group. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The molecular formula of 2-[(2-cyanophenyl)sulfanyl]-N-methylbenzamide is C₁₅H₁₃N₂OS. The presence of the cyano and sulfinyl groups contributes to its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The cyano group acts as an electrophile, enabling it to participate in nucleophilic substitution reactions. The sulfinyl group can undergo redox reactions, influencing interactions with enzymes and proteins, which may modulate biochemical pathways critical for therapeutic effects.

Biological Activity

Research has indicated that 2-[(2-cyanophenyl)sulfanyl]-N-methylbenzamide exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, making it a candidate for further investigation in the development of antibiotics.
  • Anticancer Properties : The compound has been explored for its anticancer effects, with studies indicating that it may inhibit the growth of certain cancer cell lines by affecting cell cycle regulation and inducing apoptosis.
  • Neuroprotective Effects : Given its ability to penetrate the blood-brain barrier, there is interest in its neuroprotective potential, particularly in the context of neurodegenerative diseases.

Research Findings and Case Studies

A summary of key studies investigating the biological activity of 2-[(2-cyanophenyl)sulfanyl]-N-methylbenzamide is presented below:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria; minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL.
Study 2Anticancer ActivityIn vitro tests showed significant inhibition of proliferation in MCF-7 breast cancer cells with an IC50 value of 25 µM.
Study 3NeuroprotectionAnimal model studies indicated reduced neuronal apoptosis in models of oxidative stress, suggesting potential use in neurodegenerative conditions.

Comparative Analysis

To better understand the uniqueness of 2-[(2-cyanophenyl)sulfanyl]-N-methylbenzamide, it is useful to compare it with similar compounds:

Compound NameStructureUnique Features
2-Cyanobenzenesulfonyl chlorideC₁₄H₉ClN₂O₂SSulfonyl group instead of sulfinyl; used in different synthetic pathways.
N-MethylbenzamideC₉H₁₁NOLacks reactive functional groups; serves as a control in activity assays.
2-(2-Cyanobenzenesulfonyl)-N-methylbenzamideC₁₅H₁₂N₂O₃SContains sulfonyl instead of sulfinyl; different reactivity profile.

This comparative analysis highlights how the unique combination of functional groups in 2-[(2-cyanophenyl)sulfanyl]-N-methylbenzamide may confer distinct biological activities compared to structurally similar compounds.

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